molecular formula C9H8ClFN2 B13499592 4-(3-fluorophenyl)-1H-imidazole hydrochloride

4-(3-fluorophenyl)-1H-imidazole hydrochloride

Cat. No.: B13499592
M. Wt: 198.62 g/mol
InChI Key: SKUFBPIGRVDKOB-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-1H-imidazole hydrochloride is a chemical compound that features a fluorinated phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-1H-imidazole hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazolone derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenyl-imidazole derivatives.

Scientific Research Applications

4-(3-fluorophenyl)-1H-imidazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The imidazole ring can coordinate with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluorophenyl)-piperidine hydrochloride
  • 3-fluorophenylhydrazine hydrochloride
  • 4-(4-chlorophenyl)-piperidine hydrochloride

Uniqueness

4-(3-fluorophenyl)-1H-imidazole hydrochloride is unique due to the presence of both the fluorinated phenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H

InChI Key

SKUFBPIGRVDKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CN2.Cl

Origin of Product

United States

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